2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

Medicinal chemists optimizing kinase inhibitors often face permeability issues from excessive H-bond donors. 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide (CAS 4786-62-3) addresses this with a single H-bond donor (vs. two in 2-amino analogs), enabling superior passive permeability for oral or CNS programs. • Fragment-compliant scaffold (MW 181.19, logP 0.2-1.1) ideal for X-ray crystallography and SPR screening campaigns • Primary carboxamide permits diverse derivatization (amide, acid, hydroxamic acid) without competing 2-amino interference • ≥98% purity; available for immediate dispatch in research quantities (1 g-25 g)

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 4786-62-3
Cat. No. B11908829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide
CAS4786-62-3
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)C)C(=O)N
InChIInChI=1S/C8H11N3O2/c1-4-6(7(9)12)5(2)11-8(10-4)13-3/h1-3H3,(H2,9,12)
InChIKeySCJQFINYKFGVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide (CAS 4786-62-3): Core Pyrimidine Carboxamide Building Block for Kinase-Targeted Libraries


2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide (C₈H₁₁N₃O₂, MW 181.19) is a trisubstituted pyrimidine bearing methoxy, methyl, and primary carboxamide groups at the 2-, 4/6-, and 5-positions, respectively. It serves as a versatile synthetic intermediate in the preparation of pyrimidine-5-carboxamide derivatives that exhibit Syk tyrosine kinase inhibitory activity [1]. Commercially available at ≥98% purity, its calculated logP ranges from 0.20 to 1.09 depending on the algorithm, reflecting moderate lipophilicity [2].

Why 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide Cannot Be Freely Substituted by In-Class Analogs


Pyrimidine-5-carboxamide derivatives exhibit steep structure–activity relationships where the 2-position substituent governs both electronic character and hydrogen-bonding capacity. The 2-methoxy group in this compound provides a single H-bond acceptor with a characteristic electron-donating resonance effect, distinct from the 2-amino analog (2 H-bond donors, stronger basicity) or the 2-unsubstituted parent. Such variations directly impact target binding, metabolic stability, and pharmacokinetic profiles in kinase inhibitor programs [1]. Simple replacement without quantitative justification risks loss of potency or selectivity.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide


Reduced H-Bond Donor Count vs. 2-Amino Analog Impacts Permeability Potential

The target compound possesses one hydrogen-bond donor (carboxamide NH₂), whereas the closest commercially available analog, 2-amino-4,6-dimethylpyrimidine-5-carboxamide (CAS 16341-62-1), contains two H-bond donors (carboxamide NH₂ plus aromatic NH₂) . According to Lipinski's Rule of Five, a lower H-bond donor count correlates with improved passive membrane permeability. This difference is pivotal for CNS-targeted or orally bioavailable candidates where excessive H-bond donor capacity is detrimental.

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity Shift Relative to 2-Amino Analog Broadens Property Space

The predicted logP of the target compound is 0.20–1.09 [1], which is elevated relative to the 2-amino analog (predicted logP <0 due to the polar NH₂ group). This ~1 log unit increase places the molecule in a more favorable lipophilicity range for passive transcellular absorption (optimal logP ~1–3 for oral drugs), while the amino analog may require prodrug or formulation strategies to overcome low permeability.

Lipophilicity ADME Lead Optimization

Synthetic Accessibility as a Key Intermediate for Syk Kinase Inhibitor SAR Exploration

Pyrimidine-5-carboxamide derivatives are explicitly claimed as Syk tyrosine kinase inhibitors in US Patent 6,432,963, where substitution at the 2-position (including alkoxy groups) is a critical variable [1]. The target compound's primary carboxamide serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acid, coupling to amines), while the 2-methoxy group provides a distinct electronic environment compared to 2-amino or 2-hydrogen analogs, enabling systematic exploration of SAR around the pyrimidine core.

Kinase Inhibitors Syk Tyrosine Kinase Medicinal Chemistry

Recommended Application Scenarios for 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide


Oral Bioavailability-Driven Lead Optimization of Pyrimidine Kinase Inhibitors

When optimizing a lead series for oral absorption, the lower H-bond donor count (1 vs. 2) of this compound relative to the 2-amino analog predicts superior passive permeability [1]. Procurement of this scaffold is justified for CNS or oral drug programs where minimizing H-bond donors is a key design criterion.

Systematic SAR Exploration of the Pyrimidine 2-Position in Syk Inhibitor Programs

Building on the Syk inhibitor patent [1], this compound allows medicinal chemists to probe the 2-methoxy group's contribution to potency and selectivity. The primary carboxamide can be elaborated into diverse amide, acid, or hydroxamic acid derivatives without interference from a competing 2-amino group.

Fragment-Based Screening Library Construction

With a molecular weight of 181.19 and moderate lipophilicity (logP ~0.2–1.1), this compound meets fragment-like property guidelines (MW <250, logP <3.5) . Its single H-bond donor and balanced polarity make it an attractive fragment for X-ray crystallography or SPR-based screening campaigns.

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